2-Bromo-4-chlorophenol
Overview
Description
2-Bromo-4-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that chlorophenols and their derivatives often interact with various enzymes and proteins within the cell .
Mode of Action
It is known that chlorophenols and their derivatives can interfere with cellular processes, potentially leading to cytotoxic effects .
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . It’s possible that 2-Bromo-4-chlorophenol may be metabolized through similar pathways.
Pharmacokinetics
It is known that chlorophenols can be absorbed through the skin, respiratory tract, and gastrointestinal tract . They can be distributed throughout the body and are often metabolized in the liver .
Result of Action
Chlorophenols and their derivatives are known to be cytotoxic and can cause damage to various organ systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other chemicals in the environment can impact the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-chlorophenol can be synthesized through the bromination of 4-chlorophenol. The reaction involves the addition of bromine to 4-chlorophenol in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4\text{ClOH} + \text{Br}_2 \rightarrow \text{C}_6\text{H}_3\text{BrClOH} + \text{HBr} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the bromination of 4-chlorophenol using bromine in a solvent like acetic acid. The reaction is carried out in a reactor with temperature control to ensure the desired product yield. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives
Scientific Research Applications
2-Bromo-4-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 4-Bromo-2-chlorophenol
- 3-Bromo-4-chlorophenol
- 2-Bromo-5-chlorophenol
- 2,4,6-Trichlorophenol
Comparison: 2-Bromo-4-chlorophenol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-4-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYRDJLAJYTELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219733 | |
Record name | 2-Bromo-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-96-5 | |
Record name | 2-Bromo-4-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-4-chlorophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20219733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-chlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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